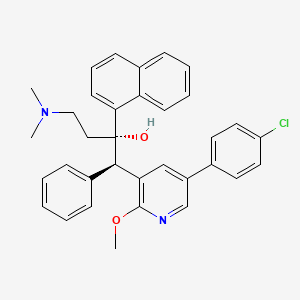
Sudapyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sudapyridine involves the bromine-metal exchange reaction of 3,5-dibromo-2-methoxypyridine with n-butyllithium in diethyl ether, followed by reaction with benzaldehyde. The resultant benzyl alcohol is then reduced using boron trifluoride etherate and triethylsilane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process likely involves large-scale optimization of the laboratory methods mentioned above, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Sudapyridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Sudapyridine has several scientific research applications, including:
Chemistry: Used as a model compound for studying mycobacterium ATP synthase inhibitors.
Biology: Investigated for its effects on mycobacterial cells and potential use in treating tuberculosis.
Medicine: Developed as a potential treatment for drug-resistant tuberculosis, with ongoing clinical trials to evaluate its efficacy and safety
Wirkmechanismus
Sudapyridine exerts its effects by inhibiting mycobacterium ATP synthase, an enzyme essential for the energy production in mycobacterial cells . By targeting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to their death. This mechanism is similar to that of bedaquiline, but this compound has been optimized to reduce cardiotoxicity and improve pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bedaquiline: The parent compound from which sudapyridine was optimized.
Delamanid: Another antituberculosis drug with a different mechanism of action, targeting mycolic acid synthesis.
Pretomanid: Similar to delamanid, it targets mycolic acid synthesis and is used in combination therapies for tuberculosis.
Uniqueness of this compound
This compound is unique due to its optimized structure, which retains the efficacy of bedaquiline while reducing its cardiotoxicity and improving pharmacokinetic properties . This makes it a promising candidate for treating drug-resistant tuberculosis with potentially fewer side effects.
Eigenschaften
CAS-Nummer |
1859978-72-5 |
|---|---|
Molekularformel |
C34H33ClN2O2 |
Molekulargewicht |
537.1 g/mol |
IUPAC-Name |
(1R,2S)-1-[5-(4-chlorophenyl)-2-methoxypyridin-3-yl]-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C34H33ClN2O2/c1-37(2)21-20-34(38,31-15-9-13-25-10-7-8-14-29(25)31)32(26-11-5-4-6-12-26)30-22-27(23-36-33(30)39-3)24-16-18-28(35)19-17-24/h4-19,22-23,32,38H,20-21H2,1-3H3/t32-,34-/m1/s1 |
InChI-Schlüssel |
MMUCHWPQRGEHDV-ZFEZZJPFSA-N |
Isomerische SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
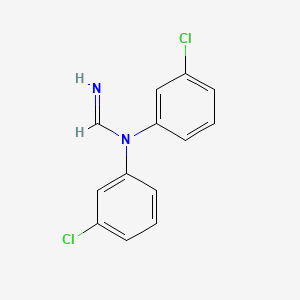

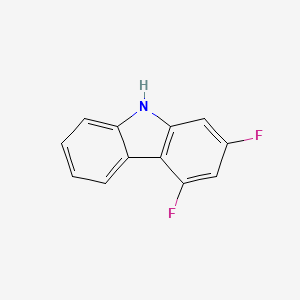
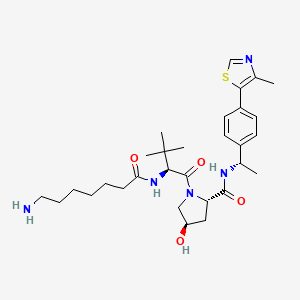

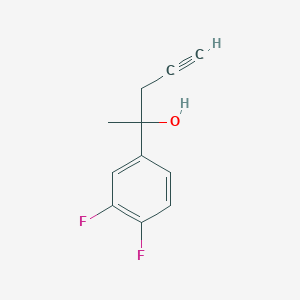

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)

![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)
![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
